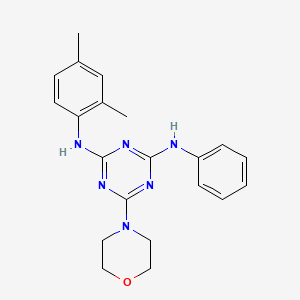

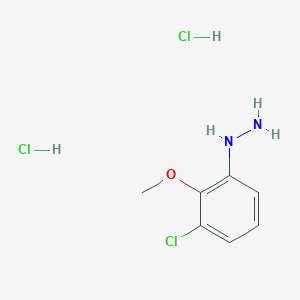

![molecular formula C22H18N2O4 B2720758 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid CAS No. 1514977-42-4](/img/structure/B2720758.png)

2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an unnatural amino acid derived from a C-H Activation methodology . It is related to the class of compounds known as fluorenes, which are polycyclic aromatic hydrocarbons made up of three six-membered rings .

Synthesis Analysis

The synthesis of this compound involves a palladium-mediated carbon-carbon bond formation, which can be made in tandem with 2-Methylpyridine . This suggests that the compound is synthesized using a cross-coupling reaction, a powerful tool in the synthesis of complex organic molecules .Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings . It also contains a carbonyl group attached to an amino group, and a pyridine ring, which is a six-membered ring with one nitrogen atom .Scientific Research Applications

Chemical Synthesis and Functionalization

The compound's utility in chemical synthesis, particularly in the context of C-H functionalization and the creation of cyclic amines, has been demonstrated. For instance, it has been involved in redox-annulations with α,β-unsaturated carbonyl compounds, showcasing its role in the generation of conjugated azomethine ylides, leading to the synthesis of ring-fused pyrrolines. These derivatives are precursors to various functional molecules (Kang et al., 2015).

Coordination Polymers and Metal Organic Frameworks

The compound has been used to synthesize novel coordination polymers containing multiple chiral centers. These materials, featuring carboxylate, amine, and pyridine groups, are significant for their potential in catalysis, molecular recognition, and as frameworks for various functional materials (Yang et al., 2011).

Fluorescent Sensors and Biological Imaging

Its derivatives have found applications in the development of fluorescent sensors for bioimaging and the detection of metal ions. The synthesis of oligomers derived from amide-linked neuraminic acid analogues, utilizing a similar fluorenylmethoxycarbonyl protection strategy, highlights its application in creating biologically relevant probes (Gregar & Gervay-Hague, 2004).

Material Science and Polymers

In material science, the compound has been a key precursor for the synthesis of organosoluble and optically transparent polyimides derived from spiro(fluorene-9,9′-xanthene), emphasizing its role in creating high-performance materials with desirable thermal and optical properties (Zhang et al., 2010).

Selective Sensing and Detection

Furthermore, the compound has been part of the synthesis of new fluorene compounds for highly selective sensing of picric acid, Fe3+, and L-arginine, showcasing its utility in environmental monitoring and biochemical detection (Han et al., 2020).

Safety and Hazards

The compound is classified as an irritant, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c25-21(26)14-9-10-23-15(11-14)12-24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12-13H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCBIAWPGHTCPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid | |

CAS RN |

1514977-42-4 |

Source

|

| Record name | 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2720675.png)

![3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2720676.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2720688.png)

![2-[[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2720693.png)

![4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2720697.png)